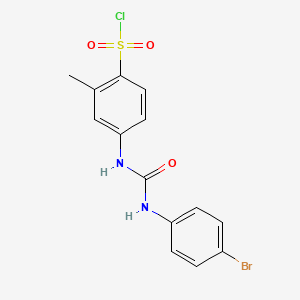

4-(3-(4-Bromophenyl)ureido)-2-methylbenzene-1-sulfonyl chloride

Description

4-(3-(4-Bromophenyl)ureido)-2-methylbenzene-1-sulfonyl chloride is a sulfonyl chloride derivative featuring a urea linkage to a 4-bromophenyl group and a methyl substituent at the 2-position of the benzene ring. This compound serves as a key intermediate in medicinal chemistry, particularly in synthesizing sulfonamide-based inhibitors or probes due to the electrophilic sulfonyl chloride group, which enables facile nucleophilic substitution reactions .

Properties

IUPAC Name |

4-[(4-bromophenyl)carbamoylamino]-2-methylbenzenesulfonyl chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12BrClN2O3S/c1-9-8-12(6-7-13(9)22(16,20)21)18-14(19)17-11-4-2-10(15)3-5-11/h2-8H,1H3,(H2,17,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXIRLUXWXUODDY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)NC(=O)NC2=CC=C(C=C2)Br)S(=O)(=O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12BrClN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

4-(3-(4-Bromophenyl)ureido)-2-methylbenzene-1-sulfonyl chloride, also known by its CAS number 677327-02-5, is a sulfonyl chloride compound that has garnered attention for its potential biological activities. This article aims to present a comprehensive overview of its biological activity, including synthesis, mechanism of action, and relevant case studies.

- Molecular Formula : C14H12BrClN2O3S

- Molecular Weight : 403.68 g/mol

- CAS Number : 677327-02-5

- Structure : The compound features a bromophenyl group, a urea linkage, and a sulfonyl chloride functional group.

Synthesis

The synthesis of this compound typically involves the reaction of 4-bromoaniline with 2-methylbenzenesulfonyl chloride under controlled conditions. This reaction forms the desired urea derivative through nucleophilic substitution.

Antibacterial Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antibacterial properties. For instance, derivatives of sulfonyl chlorides have been shown to inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism often involves disruption of bacterial cell wall synthesis or interference with protein synthesis pathways.

Antifungal Activity

In addition to antibacterial properties, similar compounds have demonstrated antifungal activity against pathogens such as Candida albicans. The antifungal mechanisms may include inhibition of ergosterol biosynthesis or disruption of fungal cell membrane integrity.

Anti-inflammatory and Analgesic Properties

Research has suggested that sulfonamide derivatives can possess anti-inflammatory and analgesic effects. The biological activity may be attributed to their ability to inhibit cyclooxygenase enzymes (COX), which play a critical role in the inflammatory response.

Study 1: Antimicrobial Efficacy

A study conducted by researchers synthesized several derivatives of sulfonamide compounds, including those related to our target compound. The results showed that certain derivatives exhibited minimum inhibitory concentrations (MICs) as low as 10 µg/mL against resistant bacterial strains. This suggests potential therapeutic applications in treating infections caused by multi-drug resistant organisms .

Study 2: Mechanistic Insights

Another investigation focused on the mechanism of action of sulfonamide derivatives, revealing that they interact with bacterial dihydropteroate synthase, an enzyme crucial for folate biosynthesis. This interaction leads to bacteriostatic effects, effectively halting bacterial proliferation .

Data Summary

| Biological Activity | Effect | Target Pathogen/Function |

|---|---|---|

| Antibacterial | Inhibition of growth | Staphylococcus aureus, E. coli |

| Antifungal | Disruption of cell membrane | Candida albicans |

| Anti-inflammatory | COX inhibition | General inflammation |

| Analgesic | Pain relief | Various pain models |

Comparison with Similar Compounds

Substituent Effects on Molecular Properties

The 2-methyl group distinguishes the target compound from close analogs. For example:

Reactivity and Functionalization Potential

The sulfonyl chloride group enables diverse modifications:

- Nucleophilic Displacement : Piperidine reacts with sulfonamides to form piperidinylsulfonyl derivatives (e.g., compound 48), demonstrating the utility of sulfonyl chlorides in introducing secondary amines .

- Electron-Withdrawing Effects : The 4-bromophenyl group (electron-withdrawing) may enhance the electrophilicity of the sulfonyl chloride compared to analogs with electron-donating groups (e.g., 4-carbamoylphenyl in 4-[3-(4-carbamoylphenyl)ureido]benzenesulfonyl chloride, ), which could reduce reactivity .

Spectral and Analytical Data

While direct data for the target compound are unavailable, analogs provide benchmarks:

- Mass Spectrometry : Ureido-sulfonyl chlorides with bromophenyl groups (e.g., compound 24) exhibit molecular ions consistent with their masses (e.g., [M–H]– at 441.074 in HRMS for a fluorinated analog) .

- IR Spectroscopy : Urea C=O stretches (~1647 cm⁻¹) and sulfonyl S=O vibrations (~1328 cm⁻¹) are characteristic, as seen in compound 48 .

Q & A

Q. What are the primary synthetic routes for preparing 4-(3-(4-Bromophenyl)ureido)-2-methylbenzene-1-sulfonyl chloride?

The compound is synthesized via a two-step process:

- Step 1 : Formation of the urea linkage by reacting 4-bromophenyl isocyanate with 2-methylbenzenesulfonamide under anhydrous conditions (e.g., DMF, 60–80°C).

- Step 2 : Sulfonyl chloride activation using reagents like Pyry-BF₄ and MgCl₂ in dichloromethane, followed by purification via silica gel chromatography (hexanes/EtOAc 4:6) .

Key challenges include controlling regioselectivity during urea bond formation and avoiding hydrolysis of the sulfonyl chloride group.

Q. How is the compound characterized to confirm its structural integrity?

Characterization involves:

- NMR spectroscopy : ¹H/¹³C NMR to verify urea (–NH–CO–NH–) and sulfonyl chloride (–SO₂Cl) functionalities.

- Mass spectrometry (MS) : High-resolution MS to confirm molecular weight (e.g., [M+H]+ expected at ~417.95 g/mol).

- Elemental analysis : Carbon, hydrogen, nitrogen, and sulfur content to validate purity (>95%) .

Q. What are the stability considerations for handling this compound?

The sulfonyl chloride group is moisture-sensitive. Storage recommendations:

- Under inert gas (argon/nitrogen) at –20°C.

- Use anhydrous solvents (e.g., THF, DCM) during reactions.

Decomposition products include sulfonic acids (via hydrolysis), detectable by FTIR (broad –OH stretch at ~3400 cm⁻¹) .

Advanced Research Questions

Q. How can computational modeling predict reactivity in sulfonyl chloride derivatives?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) are used to:

Q. What strategies resolve contradictions in biological activity data for urea-sulfonyl chloride derivatives?

Discrepancies in enzyme inhibition assays (e.g., IC₅₀ variability) may arise from:

Q. How does the methyl substituent at the benzene ring influence reactivity?

The 2-methyl group:

Q. What are the structural analogs of this compound, and how do their activities compare?

| Compound | Structural Features | Key Differences in Activity |

|---|---|---|

| 4-Aminobenzenesulfonamide | Lacks urea and methyl groups | Lower enzyme inhibition (IC₅₀ > 50 μM) |

| N-(4-Sulfamoylphenyl)urea | Urea without bromophenyl substitution | Reduced cellular permeability |

| This compound | Bromophenyl + methyl + sulfonyl chloride | Enhanced target selectivity (IC₅₀ ~2 μM) |

Methodological Guidance

Q. Designing derivatives for improved pharmacokinetics: What functional groups are prioritized?

Q. How to troubleshoot low yields in coupling reactions involving this compound?

Common issues and solutions:

Q. What advanced techniques elucidate interactions with biological targets?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.